3-(4-oxo-4H-chromen-2-yl)benzaldehyde
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Overview
Description
3-(4-oxo-4H-chromen-2-yl)benzaldehyde is a chemical compound that belongs to the class of chromone derivatives. Chromones are benzopyran derivatives with a wide range of biological activities. This compound is characterized by the presence of a chromone moiety fused with a benzaldehyde group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-4H-chromen-2-yl)benzaldehyde typically involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide. The final product is obtained through purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-4H-chromen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The chromone moiety can be reduced to form dihydrochromones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Oxochromen-2-yl)benzoic acid.
Reduction: 3-(4-Dihydrochromen-2-yl)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-oxo-4H-chromen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-oxo-4H-chromen-2-yl)benzaldehyde involves its interaction with various molecular targets. The chromone moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The benzaldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: Another chromone derivative with anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and use in biochemical assays.
3-Formylchromone: Similar structure but lacks the benzaldehyde group.
Uniqueness
3-(4-oxo-4H-chromen-2-yl)benzaldehyde is unique due to the presence of both chromone and benzaldehyde moieties, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C16H10O3 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(4-oxochromen-2-yl)benzaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-10H |
InChI Key |
DCXIJMYFSKQMMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)C=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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